molecular formula C10H7NO3 B1603527 4-(Oxazol-2-yl)benzoic acid CAS No. 597561-78-9

4-(Oxazol-2-yl)benzoic acid

Cat. No. B1603527
M. Wt: 189.17 g/mol
InChI Key: NSWZKCPOERCLNH-UHFFFAOYSA-N
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Description

4-(Oxazol-2-yl)benzoic acid is a heterocyclic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of oxazoline-based compounds, including 4-(Oxazol-2-yl)benzoic acid, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on different substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of 4-(Oxazol-2-yl)benzoic acid consists of a five-membered oxazole ring attached to a benzoic acid group . The oxazole ring contains one nitrogen and one oxygen atom .


Physical And Chemical Properties Analysis

4-(Oxazol-2-yl)benzoic acid is a solid at room temperature . It has a molecular weight of 189.17 .

Scientific Research Applications

  • Synthesis of Oxazolines

    • Field : Synthetic Organic Chemistry
    • Application : Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone. It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
    • Methods : Various synthetic protocols of oxazolines are based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
    • Results : The synthesis of oxazolines has been a subject of plentiful investigations and is still continuing .
  • Biological Activities of Oxazole Derivatives

    • Field : Medicinal Chemistry
    • Application : Oxazole derivatives, which include “4-(Oxazol-2-yl)benzoic acid”, have been studied for their biological activities .
    • Methods : The methods of application or experimental procedures for this application were not specified in the source .
    • Results : The results or outcomes obtained from this application were not specified in the source .
  • Advancements in the Synthesis of Oxazolines
    • Field : Synthetic Organic Chemistry
    • Application : This review provides an overview of the synthesis of oxazolines, covering literature up to 2021 .
    • Methods : Various synthetic protocols of oxazolines are based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
    • Results : The synthesis of oxazolines has been a subject of plentiful investigations and is still continuing .
  • Advancements in the Synthesis of Oxazolines
    • Field : Synthetic Organic Chemistry
    • Application : This review provides an overview of the synthesis of oxazolines, covering literature up to 2021 .
    • Methods : Various synthetic protocols of oxazolines are based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
    • Results : The synthesis of oxazolines has been a subject of plentiful investigations and is still continuing .

Safety And Hazards

When handling 4-(Oxazol-2-yl)benzoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

4-(1,3-oxazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWZKCPOERCLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610639
Record name 4-(1,3-Oxazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxazol-2-yl)benzoic acid

CAS RN

597561-78-9
Record name 4-(1,3-Oxazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 4-(1,3-oxazol-2-yl)benzoate (690 mg, 3.4 mmol) in a mixture of 2:1:1 tetrahydrofuran/methanol/water (20 mL) is added lithium hydroxide (430 mg, 3 mmol). The reaction mixture is stirred at room temperature for 2 h. The solvent is removed under reduced pressure and the residue is partitioned between diethyl ether and water. The aqueous layer is acidified to pH 1 with 1 N hydrochloric acid and a precipitate is observed. The solid is collected by filtration to afford the title compound. 1H NMR (300 MHz, CD3OD) δ 8.14 (s, 4H), 8.05 (s, 1H), 7.36 (s, 1H).
Quantity
690 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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